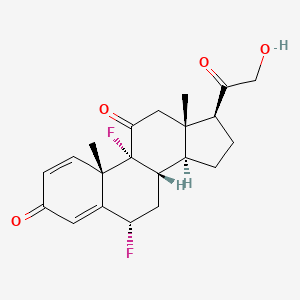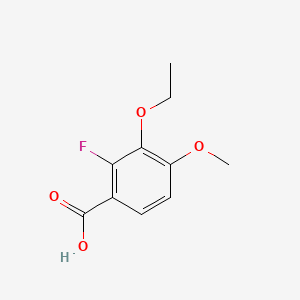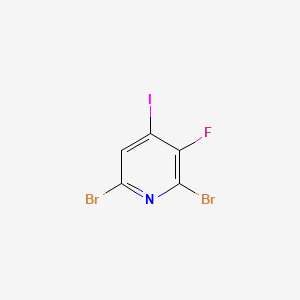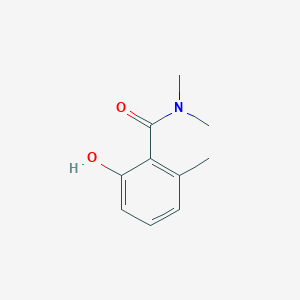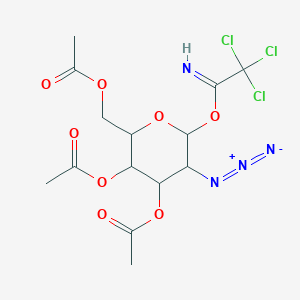
alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) is a complex organic compound that belongs to the class of azido sugars This compound is characterized by the presence of an azido group at the 2-position of the glucopyranose ring, along with acetyl groups at the 3, 4, and 6 positions, and a trichloroethanimidate group at the anomeric position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) typically involves multiple steps. One common method involves the use of D-glucal as a starting material. The process begins with the protection of hydroxyl groups followed by the introduction of the azido group at the 2-position. The acetylation of the 3, 4, and 6 positions is then carried out using acetic anhydride. Finally, the trichloroethanimidate group is introduced at the anomeric position through a glycosylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups
Common Reagents and Conditions
Substitution: Sodium azide in DMF (Dimethylformamide) for azido group introduction.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide
Major Products
Substitution: Formation of azido derivatives.
Reduction: Formation of amino derivatives.
Hydrolysis: Formation of deacetylated glucopyranose derivatives
科学的研究の応用
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Utilized in the study of glycosylation processes and the development of glycomimetics.
Industry: Used in the production of specialty chemicals and as intermediates in the synthesis of bioactive compounds
作用機序
The mechanism of action of alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) involves its ability to participate in glycosylation reactions. The trichloroethanimidate group acts as a leaving group, facilitating the formation of glycosidic bonds. The azido group can be transformed into an amino group, allowing for further functionalization. These properties make it a versatile intermediate in the synthesis of complex carbohydrates and glycoconjugates .
類似化合物との比較
Similar Compounds
- D-Glucopyranose, 2-azido-2-deoxy-3,4-bis-O-(phenylMethyl)-, 1,6-diacetate
- 1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose
- 2-Azido-2-deoxy-D-glucose
Uniqueness
Alpha-D-Glucopyranose,2-azido-2-deoxy-,3,4,6-triacetate1-(2,2,2-trichloroethanimidate) is unique due to the presence of the trichloroethanimidate group, which enhances its reactivity in glycosylation reactions. This makes it a valuable intermediate for the synthesis of glycosides with high stereoselectivity and efficiency .
特性
IUPAC Name |
[3,4-diacetyloxy-5-azido-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl3N4O8/c1-5(22)25-4-8-10(26-6(2)23)11(27-7(3)24)9(20-21-19)12(28-8)29-13(18)14(15,16)17/h8-12,18H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSDPOSAOAWHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=N)C(Cl)(Cl)Cl)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl3N4O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
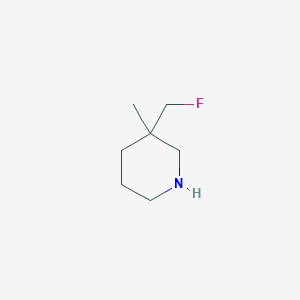
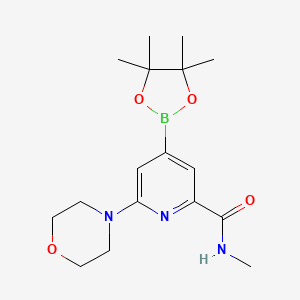
![1-([(2-Fluorophenyl)amino]carbonyl)piperidine-4-carboxylic acid](/img/structure/B14771001.png)
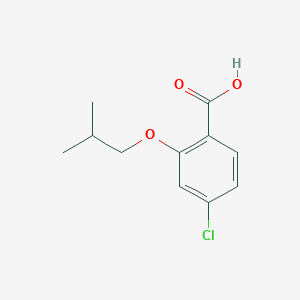
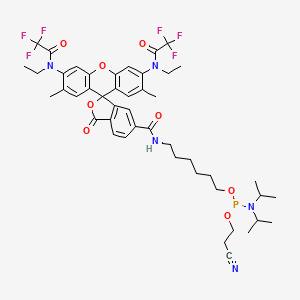
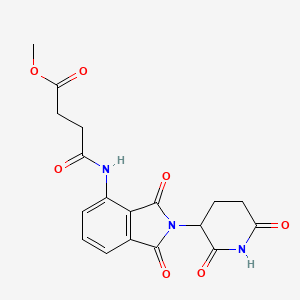
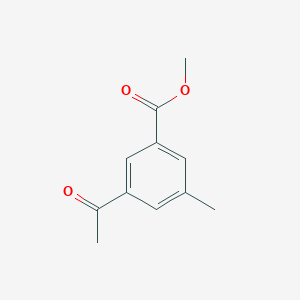
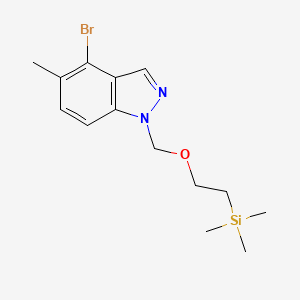
![6-[2-[Tert-butyl(dimethyl)silyl]oxypropan-2-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B14771029.png)
![13-(1,2-dinaphthalen-2-yl-2-phenylmethoxyethoxy)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14771045.png)
